Fluoxastrobin
Description
Contextualization within Modern Agricultural Fungicide Science
Fluoxastrobin (B61175) is a synthetic, broad-spectrum fungicide belonging to the strobilurin class of chemicals. nih.gov In modern agricultural science, it serves as a crucial tool for managing a wide array of fungal diseases that affect various crops, including cereals, fruits, vegetables, and turf. echemi.comepa.gov The compound works by inhibiting mitochondrial respiration in fungi, which effectively stops fungal growth and development. echemi.comregulations.gov This mode of action, common to strobilurin fungicides, targets the quinone outside (QoI) site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing ATP synthesis. regulations.govfrontiersin.org
This compound is recognized for both its preventative and curative properties, allowing for flexible application timing. echemi.comagropages.com A key characteristic that distinguishes it within its class is its systemic movement within the plant. It is absorbed by the leaves and can move upwards through the xylem, providing protection to new growth. agropages.comepa.gov This systemic nature, combined with its broad-spectrum activity, has made it a significant component in integrated pest management programs aimed at enhancing crop health and yield. irfarm.com Research has also highlighted its "plant health" benefits, which can include improved photosynthesis and increased resilience to stress. echemi.com
Historical Development and Classification within Strobilurin Fungicides
The development of strobilurin fungicides was a major advancement in agricultural chemistry, originating from the study of natural antifungal compounds produced by wood-decaying fungi like Strobilurus tenacellus. frontiersin.orgwikipedia.org The first strobilurin fungicide, azoxystrobin (B1666510), was launched in 1996, paving the way for the development of other synthetic analogues. frontiersin.orgapsnet.org this compound was developed by Bayer CropScience and introduced to the market in 2004. agropages.com
This compound is classified as a Group 11 fungicide by the Fungicide Resistance Action Committee (FRAC), a designation it shares with other strobilurins due to their common mode of action. regulations.gov This classification is critical for managing the risk of fungicide resistance, a significant concern with single-site inhibitors like the strobilurins. epa.govapsnet.org Structurally, this compound is a dihydro-dioxazine strobilurin, a feature that differentiates it from other members of the strobilurin family such as azoxystrobin and pyraclostrobin (B128455). researchgate.net This unique chemical structure contributes to its specific properties, including its systemic mobility within the plant. epa.gov
Global Research Landscape and Key Academic Contributions
The global research landscape for this compound is extensive, reflecting its importance in agriculture. Academic research has played a pivotal role in understanding its efficacy, mode of action, and environmental fate. Studies have been conducted across numerous countries and institutions, focusing on its application on a wide range of crops and against various fungal pathogens. agropages.com
Key academic contributions have included:
Efficacy and Spectrum of Activity: Researchers have extensively documented the effectiveness of this compound against a broad spectrum of diseases, including rusts, powdery mildew, leaf spots, and blights on crops such as corn, soybeans, wheat, and potatoes. regulations.govagropages.com
Systemic Properties: University studies have confirmed its xylem-mobile systemic nature, which allows for upward movement within the plant, providing protection to new growth. epa.gov This is a significant advantage over some other strobilurins that exhibit more limited movement.
Resistance Management: A substantial body of research has focused on the development of resistance to strobilurin fungicides. Academic work has been crucial in developing and promoting resistance management strategies, such as rotating or tank-mixing this compound with fungicides that have different modes of action. epa.govepa.gov
Environmental Fate and Toxicology: Academic research has investigated the environmental behavior of this compound, including its persistence in soil and potential for runoff. epa.govumn.edu Toxicological studies have also been conducted to assess its effects on non-target organisms. jchr.orgresearchgate.net
Synthesis and Analogue Development: Ongoing research in academic and industrial labs continues to explore the synthesis of this compound and the development of new strobilurin derivatives with improved properties. google.comgoogle.comresearchgate.net
The collaborative efforts of industry and academic researchers have been instrumental in establishing the role of this compound in modern agriculture and in developing best practices for its sustainable use.
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value |
| Appearance | White crystalline solid epa.gov |
| Molecular Formula | C₂₁H₁₆F₃N₃O₅ echemi.com |
| Molecular Weight | 447.36 g/mol echemi.com |
| Melting Point | 103-105°C epa.gov |
| Water Solubility | 0.0023 g/L (at pH 7) epa.gov |
| Log P (octanol-water partition coefficient) | 2.85 (at 20°C) epa.gov |
| Vapor Pressure | 5.63 x 10⁻¹⁰ Pa (at 20°C) epa.gov |
Fungicidal Spectrum of this compound
| Pathogen Group | Examples of Controlled Diseases |
| Ascomycetes | Powdery Mildew, Leaf Spots, Anthracnose, Scab echemi.com |
| Basidiomycetes | Rusts regulations.gov |
| Oomycetes | Downy Mildew, Late Blight agropages.comgoogle.com |
| Deuteromycetes | Early Blight, Web Blotch agropages.comepa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEODZBUAFNAEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1OC2=C(C(=NC=N2)OC3=CC=CC=C3Cl)F)C4=NOCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058328 | |
| Record name | Fluoxastrobin (E,Z isomer) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Solubilities (20 °C, g/L): dichloromethane >250; xylene 38.1; isopropanol 6.7; n-heptane 0.04, In water, 2.56 mg/L at 20 °C, unbuffered, In water, 2.29 mg/L at 20 °C (pH 7) | |
| Details | Meister, R.T., Sine, C; Crop Protection Handbook Volume 94. Meister Media Worldwide, Willoughby, OH 2008, p. D 224 | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.422 at 20 °C | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6X10-7 mPa at 20 °C (extrapolated) /4.5X10-12 mm Hg at 20 °C/ | |
| Details | MacBean C, ed; e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK; British Crop Protection Council. Fluoxastrobin (361377-29-9) (2008-2010) | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid | |
CAS No. |
193740-76-0, 361377-29-9 | |
| Record name | [2-[[6-(2-Chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)methanone O-methyloxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193740-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoxastrobin (E,Z isomer) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methanone, [2-[[6-(2-chlorophenoxy)-5-fluoro-4-pyrimidinyl]oxy]phenyl](5,6-dihydro-1,4,2-dioxazin-3-yl)-, O-methyloxime, (1E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103-108 °C, White, crystalline soild ... insoluble in water (0.0023 g/L in water at pH 7) ... highly soluble in dichloromethane, polyethylene glycol 400, acetone, ethyl acetate, acetonitrile, and dimethylsulfoxide ... mp: 103-105 °C ... log Kow = 2.85 at 20 °C. It does not dissociated in water at pH 4 to 9 ... vapor pressure = 5.63X10-10 Pa /SRC: 4.22X10-12 mm Hg/ at 20 °C /Technical/ | |
| Details | US EPA; Pesticide Fact Sheet. Fluoxastrobin. Nov, 2005. US EPA, Off Prevt Pest Tox Sub (7501C). Available from, as of Feb 24, 2011: https://www.epa.gov/opprd001/factsheets/fluoxastrobin.pdf | |
| Record name | Fluoxastrobin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7880 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanistic Investigations of Fluoxastrobin S Biological Activity
Elucidation of Fungicidal Mode of Action
Inhibition of Mitochondrial Respiration at the Quinone Outside Inhibitor (QoI) Site
Fluoxastrobin (B61175) is a strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi. biosynth.comcymitquimica.com This action specifically targets the Quinone outside Inhibitor (QoI) site, also known as the quinol outer binding site, of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain. epa.govfrac.infowikipedia.org By binding to this site, this compound blocks the transfer of electrons between cytochrome b and cytochrome c. This interruption of the electron transport chain is a critical disruption to the fungus's ability to produce energy. frac.info
The Fungicide Resistance Action Committee (FRAC) classifies this compound as a Group 11 fungicide. regulations.gov This classification signifies its mode of action as a QoI, sharing this characteristic with other strobilurin fungicides like azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin. regulations.gov The binding of this compound to the Qo site effectively halts the pathogen's respiratory process, which is essential for its survival. biosynth.comuplcorp.com
Molecular Interactions with the Cytochrome bc1 Complex (Complex III)
The cytochrome bc1 complex is a crucial component of the cellular respiratory chain, responsible for catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c. nih.govmdpi.com this compound's fungicidal activity stems from its ability to bind to the Qo site of this complex, thereby preventing ubiquinol from binding and initiating the electron transfer process. nih.gov This inhibitory action disrupts the production of ATP, the primary energy currency of the cell. nih.gov
The molecular structure of this compound allows for specific and strong interactions with the amino acid residues within the Qo binding pocket of the cytochrome b protein, a key subunit of the bc1 complex. regulations.gov While all QoI fungicides share this target, variations in their chemical structures can lead to differences in binding affinity and efficacy against specific fungal species. epa.govnih.gov Research into the molecular dynamics of these interactions helps to explain the potent inhibitory effect of this compound and other strobilurins on fungal respiration. nih.govapsnet.org
Cellular and Subcellular Impacts on Phytopathogenic Fungi
Effects on Fungal Spore Germination and Mycelial Growth
This compound is a potent inhibitor of both fungal spore germination and mycelial growth. uplcorp.comepa.govepa.gov By disrupting the fundamental process of mitochondrial respiration, the fungicide prevents the initiation of fungal development from spores. regulations.govpublications.gc.ca This preventative action is a key aspect of its efficacy in disease management. publications.gc.ca
In addition to preventing germination, this compound also halts the growth of existing fungal mycelia. regulations.govechemi.com The disruption of energy production means the fungus cannot sustain the metabolic processes required for hyphal extension and proliferation. apsnet.org Studies have observed severe deformation of hyphae, including swelling and malformation, following exposure to this compound. apsnet.orgresearchgate.net This demonstrates the profound impact of the fungicide on the structural integrity and viability of the fungal pathogen. apsnet.orgresearchgate.net
Disruption of ATP Synthesis and Energy Metabolism in Fungal Cells
The primary consequence of this compound's interaction with the cytochrome bc1 complex is the severe disruption of adenosine (B11128) triphosphate (ATP) synthesis. nih.gov ATP is vital for powering numerous cellular processes, and its depletion has cascading effects on the fungal cell. regulations.gov The inhibition of the electron transport chain directly leads to a halt in oxidative phosphorylation, the main pathway for ATP production in aerobic organisms.
This energy shortage results in several critical biochemical consequences for the fungus. regulations.gov Essential membrane potentials and concentration gradients, which are maintained by ATP-dependent pumps, break down. apsnet.orgregulations.gov Furthermore, the synthesis of nucleic acids and proteins, both energy-intensive processes, is inhibited. regulations.gov This comprehensive disruption of energy metabolism ultimately leads to the death of the fungal cell. nih.gov Biochemical assays have confirmed that this compound can inhibit ATP production in a dose-dependent manner. apsnet.orgresearchgate.net
Broad-Spectrum Efficacy Studies Against Diverse Fungal Taxa
This compound has demonstrated efficacy against a wide range of fungal pathogens, making it a broad-spectrum fungicide. regulations.govepa.govagropages.com It is effective against diseases caused by fungi from the Ascomycetes, Basidiomycetes, and Oomycetes classes. frac.info
Table 1: Examples of Fungal Diseases Controlled by this compound
| Disease Name | Causal Pathogen | Crop/Plant Affected |
|---|---|---|
| Anthracnose | Colletotrichum spp. | Strawberries, Turf, Ornamentals regulations.govpublications.gc.caechemi.com |
| Brown Patch | Rhizoctonia solani | Turf harrells.com |
| Dollar Spot | Clarireedia jacksonii | Turf, Strawberries publications.gc.caharrells.com |
| Early and Late Blight | Alternaria solani & Phytophthora infestans | Potatoes, Tomatoes herts.ac.uk |
| Frogeye Leaf Spot | Cercospora sojina | Soybeans regulations.govpublications.gc.ca |
| Powdery Mildew | Various species | Wheat, Vegetables, Ornamentals publications.gc.caagropages.comharrells.com |
| Rusts | Various species | Corn, Soybeans, Wheat, Ornamentals regulations.govagropages.comharrells.com |
Research has shown its effectiveness in controlling diseases such as early and late blight in crops like potatoes and tomatoes, as well as various leaf spots, rusts, and powdery mildews on a variety of plants including cereals, vegetables, and turfgrass. biosynth.comagropages.comharrells.com It has also been used to manage important diseases in major field crops like corn, soybeans, and wheat. regulations.gov For instance, it is effective against soybean rust and frogeye leaf spot, as well as tan spot and Septoria leaf blotch in wheat. regulations.gov In turf and ornamental settings, it controls a wide array of diseases including anthracnose, brown patch, dollar spot, and pythium root rot. echemi.comharrells.com
Activity Spectrum Against Ascomycetes, Basidiomycetes, and Oomycetes
This compound is a broad-spectrum strobilurin fungicide with documented activity against a wide range of plant pathogenic fungi, including members of the Ascomycetes, Basidiomycetes, and Oomycetes classes. google.comnih.govregulations.govplantsciencejournal.com Its fungicidal action targets the mitochondrial respiration process, effectively inhibiting spore germination and the growth of mycelia. echemi.comagropages.comepa.gov This mode of action provides control over numerous fungal diseases across various crops. google.comagropages.com
The compound is recognized for its high level of activity against a majority of fungal diseases, such as rusts, powdery mildew, and downy mildew. google.comagropages.comgoogle.com Research and product labels indicate its efficacy against diseases like early and late blight, various leaf spots, and infections caused by Rhizoctonia solani. epa.gov In turfgrass management, it is used to control diseases including anthracnose, brown patch, leaf spot, and Pythium blight. echemi.com
While its spectrum is broad, the level of efficacy can vary depending on the specific pathogen. For instance, a meta-analysis on the control of eastern filbert blight, caused by the ascomycete Anisogramma anomala, found that this compound provided 44% control, which was noted as less effective than some other fungicides in its class under the conditions of the study. nih.gov Similarly, while effective against many oomycetes, reports have noted the emergence of insensitive isolates of some Phytophthora species, suggesting a potential for resistance development. apsnet.org In studies on daylily rust, caused by the basidiomycete Puccinia hemerocallidis, this compound significantly reduced the production of urediniospores, although other strobilurins like pyraclostrobin showed a greater reduction. apsnet.org
The table below summarizes the activity of this compound against a selection of pathogens from the specified classes.
| Class | Pathogen | Common Disease | Noted Efficacy | Citation |
|---|---|---|---|---|
| Ascomycetes | Sclerotinia sclerotiorum | White Mold (Oilseed Rape) | High preventive and moderate curative efficacy. | researchgate.net |
| Ascomycetes | Anisogramma anomala | Eastern Filbert Blight | 44% control observed in a meta-analysis. | nih.gov |
| Ascomycetes | Septoria nodorum | Glume Blotch (Cereals) | Reported as highly active against this pathogen. | agropages.com |
| Ascomycetes | Powdery Mildew Fungi | Powdery Mildew | Good activity reported. | google.comgoogle.com |
| Basidiomycetes | Puccinia spp. | Rusts (various crops) | Good activity reported. | google.comagropages.com |
| Basidiomycetes | Puccinia hemerocallidis | Daylily Rust | Significantly reduced urediniospore production. | apsnet.org |
| Basidiomycetes | Fairy Ring Fungi | Fairy Ring (Turf) | Effective for control. | epa.govepa.gov |
| Oomycetes | Pythium spp. | Pythium Blight, Damping-off | Effective control reported. | echemi.com |
| Oomycetes | Phytophthora infestans | Late Blight | Effective against oomycetes. | epa.govscielo.edu.uy |
| Oomycetes | Downy Mildew Fungi | Downy Mildew | Good activity reported. | google.comagropages.com |
Protective and Curative Properties in Plant Pathosystems
This compound exhibits both protective and curative activity against fungal pathogens. agropages.comuplcorp.comherts.ac.uk Its utility in plant pathosystems stems from its systemic nature and its ability to act at different stages of the fungal life cycle. google.comagropages.comgoogle.com
The protective, or preventative, action of this compound involves inhibiting the early stages of fungal infection, primarily spore germination and the growth of the germ tube, preventing the pathogen from establishing itself on or within the host plant. echemi.comagropages.comepa.gov This protective effect is enhanced by its rapid absorption into the plant's tissues following application. echemi.comagropages.com
The curative properties of this compound are linked to its ability to be absorbed by the plant and move systemically, primarily through the xylem. echemi.comepa.govregulations.gov This allows the compound to be transported upwards from the point of application, reaching different parts of the plant to inhibit the growth of established mycelia and protect new growth from infection. echemi.comagropages.comepa.gov This systemic mobility within the plant's vascular system is a key characteristic, enabling it to combat fungi both on the surface and within plant tissues. echemi.comchemicalwarehouse.com Research indicates that this compound's performance in leaf penetration and xylem conduction can be superior to other strobilurin fungicides like azoxystrobin and trifloxystrobin. echemi.comagropages.com It can be absorbed through both the foliage and the roots. epa.govuplcorp.com
The effectiveness of its protective versus curative action can vary. For example, in a study on oilseed rape plants infected with Sclerotinia sclerotiorum, the preventive efficacy of this compound was notably higher than its curative efficacy. researchgate.net The compound is effective against both the initial stages of infection and the later mycelial growth phase, providing a flexible window for application. google.comagropages.comgoogle.com
The table below provides a summary of the protective and curative actions of this compound in specific plant-pathogen systems.
| Plant-Pathogen System | Protective Action | Curative Action | Citation |
|---|---|---|---|
| General Fungal Pathogens | Acts as a potent inhibitor of spore germination, preventing initial infection. | Inhibits mycelial growth after infection has occurred. | google.comagropages.comepa.govgoogle.com |
| Oilseed Rape - Sclerotinia sclerotiorum | Preventive efficacies of 71.4% to 100% were observed. | Curative efficacies of 40.6% to 73.4% were observed. | researchgate.net |
| Grapevine - Phakopsora euvitis (Grapevine Rust) | Excellent preventive activity reported. | Demonstrates curative activity, though some triazoles were found to be better in one study. | researchgate.net |
| General Plant Pathosystems | Rapidly absorbed by foliage and roots and translocated systemically to protect the plant. | Moves through the xylem to inhibit existing internal fungal growth and protect new tissues. | echemi.comagropages.comepa.govregulations.gov |
Research on Fungicide Resistance to Fluoxastrobin
Molecular Basis of Resistance Development
The emergence of fungal strains resistant to fluoxastrobin (B61175) is primarily rooted in genetic modifications that either alter the fungicide's target site or employ alternative cellular mechanisms to mitigate its effects.
The predominant mechanism conferring high levels of resistance to this compound and other QoI fungicides is a single point mutation in the mitochondrial cytochrome b gene (cyt b). nih.govunibo.itresearchgate.net This gene encodes the protein that is the binding site for the fungicide.
The most frequently documented mutation is the substitution of glycine (B1666218) (G) with alanine (B10760859) (A) at codon 143, known as the G143A mutation. researchgate.netcabidigitallibrary.orglsu.edu This amino acid change alters the fungicide's binding pocket, reducing its ability to inhibit respiration and rendering the fungus resistant. cabidigitallibrary.org The G143A mutation is responsible for strong resistance in a wide array of plant pathogens. lsu.edu Research has shown that this mutation can be present at low frequencies in fungal populations even before exposure to QoI fungicides, suggesting it occurs naturally. frac.info
Other less common mutations in the cyt b gene that also confer resistance to QoI fungicides include a change from phenylalanine (F) to leucine (B10760876) (L) at position 129 (F129L) and from glycine (G) to arginine (R) at position 137 (G137R). cabidigitallibrary.orglsu.edu However, the G143A mutation remains the most significant in field populations. cabidigitallibrary.org The presence of an intron immediately following codon 143 in the cyt b gene of some fungal species, such as Pyrenophora teres (causal agent of net blotch in barley), can prevent the survival and selection of the G143A mutation. lsu.eduresearchgate.net
Table 1: Key Target-Site Mutations Conferring Resistance to QoI Fungicides
| Mutation | Amino Acid Change | Position in Cytochrome b | Level of Resistance Conferred | Prevalent in Fungal Species |
| G143A | Glycine to Alanine | 143 | High | Many plant pathogens cabidigitallibrary.orglsu.edu |
| F129L | Phenylalanine to Leucine | 129 | Moderate to High | Some plant pathogens cabidigitallibrary.orgresearchgate.net |
| G137R | Glycine to Arginine | 137 | Variable | Less common cabidigitallibrary.orglsu.edu |
While target-site mutations are a primary driver of resistance, fungi can also develop non-target site resistance (NTSR). nih.govmdpi.com These mechanisms are more complex and can involve multiple genes. nih.govmdpi.com
One significant NTSR mechanism is the increased activity of efflux pumps. mdpi.comresearchgate.net These are transport proteins embedded in the cell membrane that actively expel toxic compounds, including fungicides like this compound, from the cell. nih.gov Overexpression of genes encoding these pumps, particularly those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporter families, can reduce the intracellular concentration of the fungicide to sublethal levels. researchgate.net This mechanism can sometimes lead to multidrug resistance (MDR), where a single pump confers resistance to several chemically unrelated fungicides. mdpi.com
Another NTSR mechanism is the detoxification of the fungicide. This involves metabolic processes where the fungus modifies the chemical structure of this compound, converting it into a less toxic or non-toxic compound. nih.gov This process is often carried out by enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases.
Identification and Characterization of Target-Site Mutations (e.g., G143A in Cytochrome b)
Population Dynamics and Evolutionary Biology of Resistant Strains
The establishment and spread of this compound resistance within a fungal population are governed by evolutionary principles, including the fitness of resistant strains and the inheritance of resistance traits.
The persistence of a resistance mutation in a population can be influenced by whether the mutation carries a "fitness cost." apsnet.org A fitness cost is a disadvantageous effect on a pathogen's survival and reproduction (e.g., reduced growth rate, sporulation, or virulence) in the absence of the fungicide. apsnet.orgapsnet.org
Research into the fitness costs associated with QoI resistance has yielded variable results depending on the fungal species and the specific fitness parameters measured. apsnet.orgapsnet.org In some cases, such as with certain isolates of Corynespora cassiicola containing the G143A mutation, no significant fitness cost was observed, allowing the resistant strains to remain stable in the population even without fungicide pressure. apsnet.orgapsnet.org Conversely, other studies have reported fitness penalties. For instance, some quinoxyfen-resistant isolates of barley powdery mildew showed a fitness penalty in laboratory settings. mdpi.com The absence of a significant fitness cost is a critical factor in the rapid proliferation and establishment of resistant fungal populations. apsnet.org
Understanding how resistance is inherited and spread is crucial for management. The primary resistance mutations for QoI fungicides, such as G143A, are located in the mitochondrial DNA (mtDNA). lsu.edu Unlike nuclear genes, mitochondrial genes are typically inherited maternally.
The dispersal of resistant strains occurs primarily through the movement of fungal spores (both asexual conidia and sexual ascospores). nih.govunibo.it These spores can carry the resistance-conferring mutations over long distances by wind, rain splash, or human activities, leading to the rapid geographic spread of resistance. nih.gov The sexual cycle of a fungus can play a role in recombining genetic material, potentially creating new combinations of resistance alleles, although the primary mode of inheritance for mitochondrial mutations remains clonal. unibo.it
Fitness Costs Associated with Resistance Traits
Cross-Resistance Patterns within the QoI Fungicide Class
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides within the same chemical class. frac.info For the QoI fungicides, a high degree of cross-resistance is observed. frac.infowikipedia.org
Strains of fungi possessing the G143A mutation typically exhibit resistance not only to this compound but also to most other QoI fungicides in the Fungicide Resistance Action Committee (FRAC) Group 11. frac.infofrac.info This includes prominent members like azoxystrobin (B1666510), pyraclostrobin (B128455), and trifloxystrobin. frac.inforesearchgate.net Therefore, if resistance to one of these fungicides emerges in a pathogen population due to the G143A mutation, a switch to another Group 11 fungicide will likely be ineffective. wikipedia.orgresearchgate.net
It is important to note that not all QoI fungicides are affected equally by every mutation. For example, the G143A mutation confers resistance to fungicides in FRAC Group 11, but not to the fungicide metyltetraprole, which is in the subgroup 11A. frac.infowikipedia.org Furthermore, some mutations may confer resistance to one QoI but not another, though this is less common for the G143A allele. researchgate.net
Academic Approaches to Resistance Management Strategies
Academic and regulatory bodies like the Fungicide Resistance Action Committee (FRAC) have developed systematic approaches to manage the evolution of fungicide resistance. These strategies are crucial for preserving the efficacy of fungicides such as this compound.
Methodologies for Monitoring Fungicide Sensitivity Baselines
A critical first step in any resistance management program is to establish the baseline sensitivity of a target fungal population to a specific fungicide before it is widely used. frac.infofrac.info This baseline serves as a reference point against which future changes in sensitivity can be measured. frac.info The process involves collecting a representative sample of pathogen isolates from a geographic area where the fungicide has not yet been introduced. frac.infofrac.info
Methodologies for establishing these baselines are carefully standardized to ensure they are robust, reliable, and repeatable. frac.info Key methodologies include:
In Vitro Bioassays: The most common methods involve culturing the fungal pathogen in the laboratory on a growth medium (like potato dextrose agar) amended with various concentrations of the fungicide. frac.infofrac.info For obligate pathogens that cannot be grown on artificial media, tests are conducted on living plant material, such as leaf discs. frac.info The inhibition of mycelial growth or spore germination is measured at different fungicide concentrations to determine the sensitivity of each isolate. apsnet.org
Determination of EC₅₀ Values: The data from bioassays are used to calculate the Effective Concentration 50 (EC₅₀), which is the concentration of the fungicide required to inhibit 50% of the fungal growth compared to an untreated control. frac.info These EC₅₀ values are then plotted in a frequency histogram to visualize the distribution of sensitivity within the pathogen population, which constitutes the baseline. frac.info A narrow distribution of EC₅₀ values is typically observed in a baseline study. cabidigitallibrary.org
Molecular Methods: With an understanding of the genetic basis of resistance, DNA-based methods can offer rapid and cost-effective alternatives to traditional bioassays. cabidigitallibrary.org For QoI fungicides like this compound, resistance is often linked to specific single nucleotide polymorphisms (SNPs) in the cytochrome b gene, such as the G143A mutation. cabidigitallibrary.orgmdpi.com Molecular techniques can detect the presence and frequency of these resistance-conferring mutations in a pathogen population. cabidigitallibrary.org
Once a baseline is established, routine monitoring is conducted by collecting new isolates from treated fields and comparing their sensitivity to the original baseline. frac.info A statistically significant increase in the mean EC₅₀ value of the population indicates a shift in sensitivity and the potential development of resistance. frac.info
Table 1: Example of Baseline Sensitivity Data for Strobilurin Fungicides Against Plant Pathogens
This table presents findings from various studies that established baseline sensitivity or monitored the sensitivity of different pathogens to strobilurin fungicides, including those in the same class as this compound.
| Pathogen | Fungicide | Number of Isolates | Mean EC₅₀ (µg/mL or ppm) | EC₅₀ Range (µg/mL or ppm) | Region/Host | Source |
| Sclerotium rolfsii | Pyraclostrobin | 155 | 0.4469 | 0.0291 - 1.0871 | China (Various Crops) | apsnet.orgnih.gov |
| Sclerotinia sclerotiorum | Azoxystrobin | Not specified | 2.73 | 0.15 - 15.56 | Slovakia (Rapeseed) | agriculturejournals.cz |
| Sclerotinia sclerotiorum | Picoxystrobin | Not specified | 3.12 | 0.11 - 22.43 | Slovakia (Rapeseed) | agriculturejournals.cz |
Strategic Integration of this compound in Anti-Resistance Programs
To delay the development of resistance, this compound, a Group 11 fungicide, must be used judiciously as part of a comprehensive anti-resistance program. wsu.eduepa.govepa.gov The Fungicide Resistance Action Committee (FRAC) provides specific guidelines for QoI fungicides, which are considered to have a high risk of resistance development. nih.govfrac.infobayer.us Key strategies include:
Mixtures: A primary strategy is to use this compound in mixtures, either as a co-formulated product or a tank-mix, with fungicides from different FRAC groups that have different modes of action. epa.govepa.govfrac.info The partner fungicide must also be effective against the target pathogen(s) when used alone at its recommended rate. frac.infofrac.info This approach reduces the selection pressure on any single mode of action. bayer.co.uk For example, combining this compound (Group 11) with chlorothalonil (B1668833) (Group M05) provides a built-in resistance management tool. epa.gov
Alternation: Programs should rotate the use of this compound or other Group 11 fungicides with fungicides from different groups. epa.govepa.gov This means that consecutive applications should use products with different modes of action.
Limiting Applications: The total number of applications of Group 11 fungicides, including this compound, should be limited per season. epa.govepa.gov For many programs, the number of Group 11 fungicide applications should not exceed one-half of the total number of fungicide applications for the season. epa.gov In some cases, a maximum of two foliar treatments per season is recommended. frac.info
Preventative Use: QoI fungicides like this compound are most effective when used preventatively or early in the disease cycle, as they are potent inhibitors of spore germination and mycelial growth. epa.govbayer.usfrac.info Relying on their curative properties can increase the selection pressure for resistance. bayer.us
These strategies are part of a broader Integrated Pest Management (IPM) program that also incorporates non-chemical control methods like crop rotation, use of resistant plant varieties, and monitoring of environmental conditions to guide application timing. wsu.eduepa.gov
Table 2: Summary of FRAC-Recommended Anti-Resistance Strategies for Group 11 Fungicides (including this compound)
| Strategy | Description | Rationale | Source |
| Use in Mixtures | Apply in combination with effective fungicides from a different mode of action group. | Reduces selection pressure on a single site of action. The partner fungicide can control pathogen individuals that may be resistant to the QoI. | epa.govfrac.infoepa.govfrac.info |
| Alternate Applications | Rotate with fungicides from different FRAC groups. Do not make consecutive applications of Group 11 fungicides. | Avoids repeated selection for resistance to the same mode of action throughout a growing season. | epa.govepa.gov |
| Limit Application Number | Restrict the total number of Group 11 fungicide sprays per season (e.g., no more than 50% of total fungicide applications). | Reduces the overall selection pressure exerted on the pathogen population during a season. | frac.infoepa.gov |
| Preventative Application | Apply before or at the very early stages of disease development. | Maximizes efficacy and reduces the likelihood of selecting for resistant individuals from a large, established pathogen population. | bayer.usfrac.info |
Development of Predictive Models for Resistance Evolution
Predictive modeling is an academic approach used to understand and forecast the dynamics of fungicide resistance. plos.orgnih.gov These models integrate various factors to simulate how resistance might emerge and spread within a pathogen population under different scenarios.
The evolution of fungicide resistance can be conceptualized in two phases: an emergence phase, where a resistant mutant arises, and a selection phase, where the resistant strain's frequency increases under fungicide pressure. plos.org Models have been developed to describe both phases. plos.org
Key components and goals of these models include:
Integrating Biological and Agronomic Data: Models incorporate pathogen life-cycle parameters (e.g., infection rate, sporulation), the fitness of resistant versus sensitive strains, and the properties of the fungicide itself. nih.govfrac.info
Evaluating Management Strategies: By simulating different application strategies (e.g., varying doses, using mixtures, or alternating products), models can help predict which approaches are most likely to delay resistance evolution. plos.orgnih.gov
Spatial and Temporal Dynamics: More complex models can account for the spatial spread of resistance across different regions. biorxiv.orgbiorxiv.org For example, a large-scale study on the wheat pathogen Zymoseptoria tritici in France modeled the evolution of resistance to QoI fungicides (including this compound) and identified regional fungicide use as the primary determinant of resistance evolution. biorxiv.orgbiorxiv.org
Informing Application Timing: Some predictive models are used to effectively time fungicide applications based on disease risk, which can be a component of an anti-resistance strategy. epa.gov
While these models are powerful research tools for understanding the complex evolutionary process of resistance, it is recognized that they are not sufficient on their own for managing resistance in the field. epa.gov They are best used to support and refine the practical strategies outlined by bodies like FRAC. epa.gov The ultimate goal is to use the insights gained from modeling to develop more sustainable and effective disease control programs. biorxiv.org
Environmental Dynamics and Ecotoxicological Research
Environmental Fate and Transformation Studies
The environmental fate of fluoxastrobin (B61175) is governed by its interaction with soil and water, its response to sunlight, and its inherent chemical properties. It is characterized by low water solubility and low volatility. herts.ac.uk
This compound demonstrates moderate persistence in soil environments, with its degradation rate being highly dependent on soil texture and microbial activity. herts.ac.ukepa.gov Biodegradation under aerobic conditions can range from several months to over a year. epa.govepa.gov The half-life in laboratory studies has been observed to be as short as 29.4 days in sandy loam and as long as 393 days in loamy sand, with an average half-life of 141 days. epa.govepa.gov Field dissipation studies have shown terrestrial half-lives ranging from 239 to 578 days. regulations.gov The rate of degradation shows a direct correlation with the level of soil microbial activity. regulations.gov
The primary degradation pathway in soil involves the formation of two major metabolites: HEC5725-E-des-chlorophenyl (HEC 7155) and HEC5725-carboxylic acid (HEC 7180). epa.govregulations.gov
Aerobic Soil Metabolism Half-Life of this compound
| Soil Type | Half-Life (t½) in Days | Reference |
|---|---|---|
| Sandy Loam | 29.4 | epa.govepa.gov |
| Loamy Sand | 393 | epa.govepa.gov |
| Average (Lab) | 141 | epa.govepa.gov |
| Field Dissipation (Range) | 239 - 578 | regulations.gov |
Photodegradation is a significant dissipation pathway for this compound in aqueous environments, though its efficiency is subject to environmental conditions. In laboratory studies using sterile buffered solutions, direct aqueous photolysis is rapid, with an average half-life of 4.1 days under continuous irradiation. epa.govepa.gov This rapid degradation leads to the formation of the major degradate HEC5725-oxazepine. epa.govepa.govregulations.gov The laboratory half-life corresponds to a predicted environmental half-life of approximately 20 to 28 days under summer sunlight conditions. epa.govepa.gov
However, the role of photolysis can be substantially diminished in natural aquatic systems. regulations.govregulations.gov this compound readily adsorbs to sediment, and in turbid or deeper waters, the attenuation of sunlight limits its exposure, thereby reducing the rate of photodegradation. epa.govepa.govregulations.gov In studies of natural water/sediment systems, the majority of applied this compound sorbs to sediment where no significant transformation occurs. regulations.govregulations.gov Photodegradation on the soil surface is a much slower process, with a predicted environmental half-life of 146 days. epa.govepa.gov
Photodegradation Half-Life of this compound
| Medium | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Aqueous Solution | Laboratory (Sterile) | ~4.1 days | epa.govepa.gov |
| Aqueous Solution | Predicted Environmental (Summer Sunlight) | 20-28 days | epa.govepa.gov |
| Soil Surface | Predicted Environmental | 146 days | epa.govepa.gov |
This compound exists as a mixture of geometric isomers, specifically the E- and Z-isomers, with technical-grade this compound typically containing a ratio of approximately 98:2 (E:Z). epa.govregulations.gov Photolytic processes can induce the conversion of the more common E-isomer into the Z-isomer. bayer.com This transformation leads toward an equilibrium state where the E-isomer remains the more stable and predominant form, with a reported ratio in aqueous solution of about 10:1 (E/Z). bayer.combayer.com In some laboratory studies, the conversion of the E-isomer to the Z-isomer was observed at a rate of less than 5%. regulations.gov
Several key metabolites of this compound have been identified in environmental compartments. While these transformation products are formed, regulatory assessments have noted that the parent this compound is significantly more toxic, by approximately three orders of magnitude, making it the primary residue of concern. regulations.gov
Major Environmental Metabolites of this compound
| Metabolite Name / Code | Formation Pathway / Medium | Reference |
|---|---|---|
| HEC5725-E-des-chlorophenyl (HEC 7155) | Soil Degradation | epa.govregulations.govherts.ac.uk |
| HEC5725-carboxylic acid (HEC 7180) | Soil Degradation | epa.govregulations.gov |
| HEC5725-oxazepine | Aqueous Photolysis | epa.govregulations.gov |
| (Z)-Fluoxastrobin | Photolytic Isomerization | bayer.combayer.com |
The mobility of this compound in soil is generally considered to be low to medium. epa.govepa.gov It tends to adsorb strongly to soil particles, which limits its potential for leaching through the soil profile. epa.govregulations.gov Field studies have confirmed that while this compound can persist in soil for over a year, it does not appear to leach significantly into lower soil layers. epa.govepa.gov
In contrast, its primary soil degradates, HEC 7155 and HEC 7180, exhibit higher mobility than the parent compound. epa.govepa.gov Although this compound has low water solubility and a strong tendency to bind to soil, it has been detected in surface waters. mdpi.comresearchgate.net This indicates that runoff, particularly from rainfall events causing soil erosion and water flow over treated fields, is a key pathway for its transport into aquatic ecosystems. mdpi.commdpi.com Studies have found that concentrations of this compound in rivers can be higher during stormflow events compared to baseflow conditions, underscoring the importance of runoff as a transport mechanism. mdpi.com
Isomerization Studies (E/Z Isomerism) and Metabolite Formation in the Environment
Ecotoxicological Research on Non-Target Organisms
This compound poses a significant risk to aquatic organisms. publications.gc.ca Ecotoxicological studies have established that it is toxic to fish and aquatic invertebrates. echemi.com
On an acute exposure basis, this compound is classified as "highly toxic" to freshwater fish and invertebrates, "moderately toxic" to estuarine/marine fish, and "very highly toxic" to estuarine/marine invertebrates. regulations.gov The primary risk identified in ecological assessments is the exposure of aquatic invertebrates, both in the water column and in sediment, to harmful concentrations. regulations.gov Chronic exposure tests have also revealed adverse effects. For freshwater invertebrates, reduced reproduction has been observed, while estuarine/marine invertebrates show high sensitivity to long-term exposure. regulations.gov
Ecotoxicity of this compound to Aquatic Organisms
| Organism Group | Species | Endpoint | Value (mg a.i./L) | Toxicity Classification | Reference |
|---|---|---|---|---|---|
| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | Acute LC₅₀ | 0.0687 | Highly Toxic | regulations.govepa.gov |
| Freshwater Fish | Rainbow Trout (Oncorhynchus mykiss) | Chronic NOAEC | 0.057 | - | regulations.gov |
| Freshwater Invertebrate | Daphnid (Daphnia magna) | Acute EC₅₀ | 0.060 | Highly Toxic | epa.gov |
| Freshwater Invertebrate | Daphnid | Chronic NOAEC/LOAEC | 0.18 / 0.33 | - | regulations.gov |
| Estuarine/Marine Fish | Sheepshead Minnow | Acute LC₅₀ | 0.260 | Moderately Toxic | epa.gov |
| Estuarine/Marine Invertebrate | Mysid Shrimp | Acute LC₅₀ | 0.0258 | Very Highly Toxic | epa.gov |
| Estuarine/Marine Invertebrate | - | Chronic RQ Range | 17 - 164 | - | regulations.gov |
Impacts on Aquatic Ecosystems and Biota
Effects on Freshwater Organisms (e.g., Daphnia magna, Fish species)
This compound is classified as highly toxic to freshwater fish and invertebrates. epa.govepa.gov On an acute basis, it is considered moderately toxic to estuarine/marine fish and very highly toxic to estuarine/marine invertebrates. epa.gov Chronic toxicity levels of concern have also been identified for estuarine/marine invertebrates and mollusks. epa.gov
Research on the freshwater invertebrate Daphnia magna has established an acute EC50 (the concentration causing an effect in 50% of the test population) of 0.48 mg/L and 0.94 mg/L in separate studies. bayer.com For freshwater fish, a life-cycle test with rainbow trout (Oncorhynchus mykiss) showed no observed adverse effects on hatchability, survival, or growth at a concentration of 0.057 mg a.i./L. regulations.gov However, the potential for direct adverse effects on endangered freshwater fish and both endangered and non-endangered freshwater invertebrates has been noted. epa.gov
Chronic effects on estuarine/marine invertebrates have been observed, including reductions in survival and wet weight of surviving adults after a 28-day exposure. epa.gov The risk to freshwater algae, invertebrates, fish, and amphibians, as well as marine algae and invertebrates, has prompted recommendations for no-spray buffer zones to mitigate exposure from spray drift. publications.gc.ca
Interactive Table: Acute Toxicity of this compound to Freshwater Organisms
| Species | Endpoint | Value | Reference |
| Daphnia magna (cladoceran) | EC50 (acute) | 0.48 mg a.s./L | bayer.com |
| Daphnia magna (cladoceran) | EC50 (acute) | 0.94 mg a.s./L | bayer.com |
| Freshwater Invertebrates | Highly Toxic | epa.govepa.gov | |
| Freshwater Fish | Highly Toxic | epa.govepa.gov |
Studies on Aquatic Crustaceans and Associated Physiological Responses
Studies on aquatic crustaceans have highlighted the significant toxicity of this compound. For the freshwater amphipod Gammarus pulex, a lower chronic toxicity endpoint of 0.045 mg a.i./L was derived using an acute to chronic ratio, indicating high sensitivity. regulations.gov This suggests that even low concentrations of this compound can pose a long-term risk to these organisms. The primary risks identified in ecological assessments are for both water column and benthic-dwelling aquatic invertebrates. regulations.gov Chronic exposure risk quotients for freshwater species have been found to exceed levels of concern. regulations.gov
Ecotoxicological Assessments of Degradates and Metabolites
This compound degrades into several products, with HEC 7180, HEC 5725-oxazepine, and HEC 7155 being the major transformation products in laboratory studies. regulations.gov However, the parent compound, this compound, is considered significantly more toxic than its degradates. regulations.gov
Ecotoxicological studies have been conducted on these metabolites. For instance, acute toxicity tests on Daphnia magna showed that the EC50 for HEC 5725-E-des-chlorophenyl and HEC 5725-carboxylic acid were both greater than 100 mg/L, indicating much lower toxicity compared to the parent compound. bayer.com Similarly, toxicity data for the degradate HEC 7155 in Daphnia magna and freshwater fish show it to be less toxic than this compound. regulations.gov The Z-isomer of this compound, which can form through photolytic processes, has a toxicological profile similar to or potentially lower than the E-isomer. bayer.com
**Interactive Table: Acute Toxicity of this compound Metabolites to *Daphnia magna***
| Test Substance | Test Species | Endpoint | Value | Reference |
| HEC 5725-E-des-chlorophenyl | Daphnia magna | EC50 | > 100 mg p.m./L | bayer.com |
| HEC 5725-carboxylic acid | Daphnia magna | EC50 | > 100 mg p.m./L | bayer.com |
Effects on Soil Biota and Ecological Processes
Research on Earthworm (Eisenia fetida) Physiology and Transcriptomics
This compound is classified as practically non-toxic to earthworms on an acute basis. epa.gov Studies on Eisenia fetida have shown that acute and subchronic LC50 values for both this compound and its degradates are high, at over 1000 mg/kg, with no significant mortality or sublethal effects observed in these tests. epa.gov
However, sub-lethal effects have been investigated. Research has demonstrated that this compound can induce oxidative stress and DNA damage in E. fetida. scielo.br One study evaluated the subchronic toxicity of this compound on Eisenia fetida and found biochemical responses after a 4-week exposure. nih.govdntb.gov.ua Transcriptomic analysis of earthworms exposed to this compound revealed that differentially expressed genes were mainly involved in pathways related to protein folding, immunity, signal transduction, and cell growth, suggesting that exposure can cause stress and affect normal growth activities. researchgate.net Another study found that the subchronic toxicity of this compound was highest in red clay soil and lowest in black soil, indicating that soil type can influence its toxic effects. nih.gov
Influence on Soil Microbial Communities and Enzyme Activities
This compound can impact soil microbial communities and their functions. researchgate.netnih.gov One study found that this compound inhibited the activities of soil enzymes such as β-glucosidase, dehydrogenase, and urease to varying degrees. researchgate.netnih.gov The diversity of the soil microbial community was also affected, as indicated by changes in the average well color development (AWCD) in Biolog-EcoPlate tests. researchgate.netnih.gov These findings suggest that this compound can alter essential metabolic pathways of soil microorganisms. researchgate.net The inhibition of dehydrogenase and urease activities by this compound has been noted in other research as well. nih.gov
Research on Beneficial Insects (e.g., Honeybees)
This compound is classified as practically non-toxic to honeybees (Apis mellifera). epa.gov The acute contact LD50 for this compound in honeybees is greater than 200 µ g/bee . epa.gov It is also considered practically non-toxic to adult honeybees on an acute oral basis. regulations.gov For larval worker honeybees, the acute LD50 is greater than 80 µg a.i./larva, and the risk is considered low. regulations.gov Laboratory studies assessing acute contact and oral toxicity have used bee mortality as the primary endpoint, while also observing sublethal effects like behavioral changes. bayer.com
Methodological Frameworks for Environmental Risk Assessment in Research
The environmental risk assessment (ERA) for a chemical compound such as this compound involves a systematic process to evaluate its potential adverse effects on the environment. Research frameworks for this purpose are designed to be comprehensive, integrating data on the chemical's use, its fate and transport in the environment, and its ecological effects. regulations.gov These frameworks provide a structured approach for regulatory bodies and researchers to characterize and quantify the environmental risks associated with pesticides.
A common methodological approach is Environmental Risk Assessment (ERA), which offers a focused, risk-based framework for evaluating the potential impacts of substances like this compound. iaia.org This process generally consists of several key stages: problem formulation, exposure assessment, effects assessment (or hazard characterization), and risk characterization. The general risk assessment methodology for pesticides in the United States is detailed in the "Overview of the Ecological Risk Assessment Process in the Office of Pesticide Programs". regulations.gov
Problem formulation is the initial stage, which defines the scope and objectives of the assessment, identifying the potential environmental hazards of this compound and the specific ecosystems and organisms that might be at risk. This stage considers the compound's mode of action, which for strobilurin fungicides is the inhibition of mitochondrial respiration. researchgate.netnih.gov
Exposure assessment evaluates the potential for organisms and environmental compartments to come into contact with this compound. This involves analyzing the primary routes of exposure, which include direct spray, spray drift, runoff from treated fields, and leaching into groundwater. regulations.gov To estimate the concentrations of this compound in various environmental media, researchers and regulatory agencies utilize screening-level water exposure models. federalregister.gov For instance, the U.S. Environmental Protection Agency (EPA) has used the Pesticide Root Zone Model/Exposure Analysis Modeling System (PRZM/EXAMS) to estimate drinking water concentrations. federalregister.gov These simulation models incorporate data on the physical, chemical, and fate/transport characteristics of this compound. federalregister.gov Terrestrial field dissipation studies are also crucial, as they have shown that this compound can be mobile in soil, reaching depths of 0 to 60 cm, and can persist for over a year. regulations.gov
Effects assessment, or hazard characterization, involves determining the potential adverse effects of this compound on non-target organisms. This relies on a suite of ecotoxicological studies conducted on a variety of species representing different trophic levels. bayer.com The studies are typically carried out following internationally accepted testing protocols and Good Laboratory Practices. publications.gc.ca Key endpoints from these studies, such as the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL), are identified. federalregister.govfederalregister.gov These toxicological points of departure (PODs) are fundamental for evaluating the risk posed by exposure to the pesticide. federalregister.govfederalregister.gov
Risk characterization is the final stage, where the results of the exposure and effects assessments are integrated to estimate the probability and magnitude of adverse ecological effects. This is often done by calculating a Risk Quotient (RQ), which compares the estimated environmental concentration (EEC) with a toxicological endpoint (e.g., LC50 or NOAEC). If the RQ exceeds a predetermined Level of Concern (LOC), it indicates a potential risk that may require further investigation or risk mitigation measures. regulations.gov
Detailed Research Findings
Research into the ecotoxicology of this compound has generated a substantial database to support these risk assessment frameworks. Studies have defined its toxicity profile across terrestrial and aquatic organisms.
Toxicity to Terrestrial Organisms: this compound is classified as "practically non-toxic" to birds and mammals on an acute basis. regulations.gov Chronic risk to birds is considered low. regulations.gov For mammals, chronic risk quotients have shown some exceedances based on bodyweight reductions observed in studies. regulations.gov The compound is also classified as "practically non-toxic" to adult honeybees on both an acute oral and contact basis. regulations.gov Research has also investigated the effects on soil microorganisms, finding that this compound can inhibit soil enzyme activities and affect microbial diversity. nih.gov
Interactive Table: Ecotoxicity of this compound to Terrestrial Organisms
| Taxon | Exposure Type | Endpoint | Value (mg a.i./kg bw or other unit) | Toxicity Classification | Source |
|---|---|---|---|---|---|
| Birds (generic) | Acute | LD50 | > value | Practically non-toxic | regulations.gov |
| Birds (generic) | Chronic | - | No LOC exceedances | Low risk | regulations.gov |
| Mammals (generic) | Acute | LD50 | > value | Practically non-toxic | regulations.gov |
| Mammals (generic) | Chronic | RQ | 0.02-2.7 | Potential for adverse effects | regulations.gov |
| Honeybee (adult) | Acute Oral | LD50 | > value | Practically non-toxic | regulations.gov |
| Honeybee (adult) | Acute Contact | LD50 | > value | Practically non-toxic | regulations.gov |
Toxicity to Aquatic Organisms: In aquatic ecosystems, this compound demonstrates higher toxicity. It is classified as "highly toxic" to freshwater fish and invertebrates, "moderately toxic" to estuarine/marine fish, and "very highly toxic" to estuarine/marine invertebrates on an acute basis. regulations.gov Chronic risk assessments have identified potential risks primarily for aquatic invertebrates. regulations.gov For freshwater invertebrates, chronic risk quotients ranged from 0.22 to 2.2, exceeding the level of concern (LOC=1). regulations.gov The primary risk identified in draft risk assessments is for this compound exposure to both water column and benthic-dwelling aquatic invertebrates. regulations.gov
Interactive Table: Ecotoxicity of this compound to Aquatic Organisms
| Taxon | Exposure Type | Endpoint | Value (mg a.i./L) | Toxicity Classification | Source |
|---|---|---|---|---|---|
| Freshwater Fish | Acute | - | - | Highly Toxic | regulations.gov |
| Freshwater Fish | Chronic | NOAEC | 0.057 | Low risk | regulations.gov |
| Freshwater Invertebrates | Acute | RQ | 0.09-1.8 | High risk (LOC=0.5) | regulations.gov |
| Freshwater Invertebrates | Chronic | RQ | 0.22-2.2 | High risk (LOC=1) | regulations.gov |
| Estuarine/Marine Fish | Acute | - | - | Moderately Toxic | regulations.gov |
| Estuarine/Marine Invertebrates | Acute | RQ | 0.21-4.1 | Very High risk (LOC=0.5) | regulations.gov |
Environmental Fate and Transport: The behavior of this compound in the environment is a critical component of the risk assessment framework. It has a low aqueous solubility and is moderately persistent in soil. herts.ac.uk During its degradation, this compound can transform into major products like HEC 7180, HEC 5725-oxazepine, and HEC 7155. regulations.gov However, these are often not considered residues of concern in risk assessments because the parent this compound is significantly more toxic. regulations.gov Monitoring studies have detected this compound in surface waters, sometimes at concentrations approaching levels toxic for aquatic life, underscoring the importance of tracking its presence in the environment. researchgate.net
Advanced Research on Synthesis and Derivatization
Rational Design and De Novo Synthesis of Novel Fluoxastrobin (B61175) Analogues
The rational design of new agrochemicals is a strategic approach that leverages an understanding of the target protein's structure and the ligand's binding mode to create more effective molecules. researchgate.netresearchgate.net In the context of this compound, researchers have focused on modifying its core structure to develop novel analogues with potentially superior properties. nih.govresearchgate.net This process often involves computational tools for modeling and predicting the interactions between a designed analogue and the target site, such as the cytochrome bc1 complex. science.gov
One strategy involves the de novo design of entirely new molecular scaffolds that retain the essential pharmacophore of strobilurins—the structural features required for fungicidal activity—while introducing novel chemical moieties. researchgate.netresearchgate.net For example, research has explored the synthesis of novel trifluoromethyl pyrimidine (B1678525) derivatives and other heterocyclic compounds, aiming to discover new fungicides. nih.govacs.org These efforts are based on the principle that introducing different heterocyclic systems can lead to compounds with unique biological activities. acs.org
Studies on pyraclostrobin (B128455), a related strobilurin, have shown that modifying fragments of the molecule can enhance activity through improved hydrophobic interactions with protein sidechain residues at the target site. researchgate.net This principle is applied to the design of this compound analogues, where different structural parts are systematically altered. For instance, researchers have synthesized strobilurin analogues containing arylpyrazole rings, which have demonstrated significant fungicidal activity. researchgate.net The design strategy often involves keeping the essential methoxyiminoacetate group, which is crucial for activity, while exploring various substitutions on the aromatic and heterocyclic rings. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Enhanced Fungicidal Efficacy and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. researchgate.net For this compound and its analogues, SAR studies aim to identify the key structural components responsible for fungicidal efficacy and selectivity. These studies involve synthesizing a series of related compounds with systematic variations and evaluating their performance against various fungal pathogens. nih.gov
Key findings from SAR studies on strobilurin analogues include:
The Pharmacophore: The (E)-β-methoxyiminoacetate group is a critical pharmacophore for this class of fungicides. researchgate.net Modifications to this group generally lead to a significant loss of activity.
Terminal Phenyl Ring Substituents: The nature and position of substituents on the terminal phenyl ring significantly influence fungicidal activity. Electron-withdrawing groups are often found to enhance efficacy. researchgate.net
Heterocyclic Core: The core heterocyclic structure (a fluorinated pyrimidine in this compound) plays a crucial role. Research into novel analogues involves replacing or modifying this core. For example, the synthesis of dihydrobenzo[e] google.comregulations.govoxazepin-4(1H)-one analogues, which retain the methoxyimino scaffold but introduce a new heterocyclic system, has yielded compounds with potent fungicidal activity against several phytopathogenic fungi. nih.gov
Substituents on Pyrazole (B372694) Rings: In studies of analogues containing arylpyrazole rings, the type and size of substituents on the pyrazole ring were found to be critical. researchgate.net SAR analysis revealed that an unsubstituted pyrazole ring might be optimal, as larger substituents like bromine and iodine were unfavorable, possibly hindering intracellular uptake and transport within the fungus. researchgate.net
The results from these studies provide a roadmap for designing more potent fungicides. For example, certain synthesized dihydrobenzo[e] google.comregulations.govoxazepin-4(1H)-one analogues displayed excellent activity against Sclerotinia sclerotiorum, Phytophthora infestans, Pyricularia grisea, and Setosphaeria turcica, with EC₅₀ values comparable to or better than commercial fungicides like azoxystrobin (B1666510) and trifloxystrobin. nih.gov
Table 1: Fungicidal Activity (EC₅₀ in µg/mL) of Selected Dihydrobenzo[e] google.comregulations.govoxazepin-4(1H)-one Analogues This table is based on data from a study on novel analogues and is for illustrative purposes. Actual values depend on specific experimental conditions.
| Compound | Sclerotinia sclerotiorum | Phytophthora infestans | Pyricularia grisea | Setosphaeria turcica |
| 5-03 | >50 | 17.8 | 26.1 | 9.6 |
| 5-09 | 21.7 | 15.0 | 16.7 | 7.8 |
| Azoxystrobin (Control) | 1.8 | 15.6 | >50 | 1.1 |
| Trifloxystrobin (Control) | >50 | >50 | 1.0 | 14.5 |
Data sourced from scientific literature on strobilurin analogues. nih.gov
Development of Innovative Synthetic Methodologies
The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for the commercial viability of agrochemicals like this compound. Research has focused on optimizing existing routes and discovering novel pathways to its synthesis. google.comrsc.org
One established synthetic strategy for a key intermediate, diethyl 2-fluoromalonate ester, involves the selective direct fluorination of diethyl malonate using fluorine gas. rsc.orgrsc.org This one-step process has been optimized to achieve high yield and purity and compares favorably with other multi-step methods in terms of green chemistry metrics like atom economy and process mass intensity. rsc.org
Alternative synthetic routes for this compound itself have been developed to improve efficiency and reduce costs. A method outlined in a Chinese patent starts from o-hydroxy phenylacetic acid. google.com This process involves the synthesis of a 3-(methoxy)methylenebenzofuran-2(3H)-one intermediate, followed by a palladium-catalyzed coupling reaction to yield this compound. This approach is presented as being more cost-effective and environmentally friendly, with simpler operations and milder reaction conditions compared to other methods. google.com
A comparison of different synthetic approaches highlights distinct advantages:
One-Pot Synthesis: A streamlined one-pot process reduces the need for isolating intermediates, thereby minimizing solvent waste and operational steps.
Cost-Effective Route: The method starting from o-hydroxy phenylacetic acid emphasizes reagent recyclability and lower synthesis costs. google.com
Isomer Control: Other methods may offer better control over the formation of specific isomers but can require more stringent temperature management.
Table 2: Comparison of Selected Synthetic Methodologies for this compound This table provides a qualitative comparison based on published patent literature.
| Parameter | Method from o-Hydroxy Phenylacetic Acid google.com | One-Pot Synthesis Process |
| Starting Material | o-Hydroxy phenylacetic acid | Benzofuran-2,3-dione & 2-haloethanol |
| Key Steps | Cyclization to benzofuranone; Palladium-catalyzed coupling | Formation of dioxime intermediate; Acid-catalyzed cyclization; Coupling with pyrimidine |
| Reported Advantages | Cost-effective, simple procedure, mild conditions, environmentally friendly | Streamlined, reduced intermediate isolation, less solvent waste |
| Catalyst Example | Palladium acetate (B1210297) / Triphenylphosphine | Not specified for all steps |
| Overall Yield | High (e.g., 88% for coupling step) | High (e.g., 94% for coupling step) |
Stereochemical Investigations and Isomer-Specific Activity
This compound possesses a carbon-nitrogen double bond in its O-methyloxime group, which gives rise to geometric isomerism, resulting in an (E)-isomer and a (Z)-isomer. regulations.gov Stereochemical investigations are critical because different isomers of a chiral or geometric compound can exhibit vastly different biological activities.
In the case of this compound, the (E)-isomer is the pesticidally active component. regulations.govfederalregister.gov The manufacturing process typically produces a mixture with an E:Z ratio of approximately 90:10 or higher. regulations.govfederalregister.gov Regulatory agencies have designated the (E)-isomer as the active ingredient, while the (Z)-isomer is considered an impurity or a photodegradate. federalregister.govbayer.com
The biological activity is highly specific to the (E)-isomer. This specificity is a common feature among strobilurin fungicides and is attributed to the precise three-dimensional fit required for binding to the Qo site of the cytochrome bc1 complex. The specific geometry of the (E)-isomer allows for optimal interaction with the amino acid residues in the binding pocket, leading to effective inhibition of the enzyme. The (Z)-isomer does not fit as well into the active site, resulting in significantly lower or negligible fungicidal activity.
Under environmental conditions, some conversion of the more active (E)-isomer to the less active (Z)-isomer can occur, particularly through photodegradation. federalregister.govepa.gov However, laboratory studies have generally observed this conversion to be minor, at rates of less than 5%. regulations.gov The residue of concern for regulatory purposes often includes both this compound and its Z-isomer. epa.gov
Analytical Methodologies and Residue Research
Development of Advanced Chromatographic and Spectrometric Techniques
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the cornerstone for the trace analysis of fluoxastrobin (B61175) and its metabolites. epa.govresearchgate.net This technique offers high selectivity and sensitivity, which are essential for detecting the low concentrations at which these compounds often occur in the environment. researchgate.net
An analytical method was developed for the determination of this compound (HEC-5725) and its metabolites, HEC 5725-deschlorophenyl and HEC 5725-oxazepine, in water using LC/MS/MS. epa.govepa.gov This method demonstrated a limit of quantification (LOQ) of 0.05 ng/g, showcasing its suitability for trace residue analysis. epa.govepa.gov The use of isotopically-labeled internal standards helps to ensure the accuracy of quantification by compensating for matrix effects and variations in instrument response. epa.gov
The typical instrumentation for such analyses involves a liquid chromatograph system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. epa.gov Multiple reaction monitoring (MRM) is employed to enhance selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each target analyte. epa.gov For instance, in one method, two ion pair transitions were monitored for this compound and its key metabolites. epa.gov
The chromatographic separation is often achieved using a C18 column with a gradient mobile phase, typically consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724). epa.govmdpi.com
Table 1: Example HPLC-MS/MS Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | Thermo TSQ Quantiva chromatograph/mass spectrometer epa.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion epa.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) epa.gov |
| Column | Phenomenex Kinetex C18 (2.1 mm x 100 mm, 1.7 µm) epa.gov |
| Column Temperature | 40°C epa.gov |
| Mobile Phase A | 0.1% aqueous formic acid epa.gov |
| Mobile Phase B | 0.1% formic acid in methanol epa.gov |
| Flow Rate | 0.3 mL/min mdpi.com |
| Injection Volume | 2 µL mdpi.com |
This table presents a compilation of typical conditions and is for illustrative purposes.
Effective sample preparation is critical to remove interfering substances from the matrix and to concentrate the analytes of interest before instrumental analysis. thermofisher.com Solid-Phase Extraction (SPE) is a widely used and effective technique for the cleanup and enrichment of this compound and its metabolites from various sample types. thermofisher.comscharlab.com
The SPE process generally involves several steps:
Conditioning: The sorbent in the SPE cartridge is activated with a solvent. scharlab.com
Loading: The sample is passed through the cartridge, and the analytes are retained on the solid phase. scharlab.com
Washing: Interfering compounds are washed away with a solvent that does not elute the target analytes.
Elution: The analytes of interest are eluted from the sorbent with a small volume of a strong solvent. scharlab.comca.gov
For the analysis of this compound in water, samples can be passed through an SPE cartridge, which retains the analyte. ca.gov The analyte is then eluted with a solvent like ethyl acetate (B1210297). ca.gov For more complex matrices like soil and plant tissues, a preliminary extraction step is necessary. This often involves techniques like aqueous acetonitrile extraction (AAE) before the SPE cleanup. researchgate.net The choice of SPE sorbent is crucial; C18 cartridges are commonly used for the extraction of moderately nonpolar compounds like this compound from aqueous solutions. researchgate.net
Other sample preparation techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, have also been adapted for the analysis of this compound in food and environmental samples. researchgate.net This approach combines salting-out liquid-liquid extraction with dispersive solid-phase extraction (d-SPE) for cleanup. researchgate.net
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Trace Analysis
Method Validation for Diverse Environmental Matrices (Soil, Water, Plant Tissues)
The validation of analytical methods is essential to ensure the reliability and accuracy of the generated data. Method validation is performed for various matrices to account for the different challenges each presents.
For water samples, a method for this compound and its metabolites HEC 5725-deschlorophenyl and HEC 5725-oxazepine was validated with a limit of quantification (LOQ) of 0.05 ng/g. epa.gov The validation demonstrated mean recoveries between 70% and 120% with relative standard deviations (RSD) of ≤20%, which is within accepted guidelines. epa.gov
In soil and cucumber , a method based on aqueous acetonitrile extraction and SPE cleanup followed by LC-MS/MS was validated. researchgate.net The method showed good linearity and recoveries ranging from 78.4% to 108.0% with precision values (RSD) between 1.1% and 11.9%. researchgate.net The limits of quantification were determined to be 5 μg/kg. researchgate.net
Table 2: Summary of Method Validation Parameters for this compound
| Matrix | Method Highlights | Recoveries (%) | RSD (%) | LOQ |
| Water | LC-MS/MS epa.gov | 70-120 epa.gov | ≤20 epa.gov | 0.05 ng/g epa.gov |
| Cucumber & Soil | AAE, SPE, LC-MS/MS researchgate.netresearchgate.net | 78.4-108.0 researchgate.net | 1.1-11.9 researchgate.net | 5 μg/kg researchgate.net |
| Various Crops | QuEChERS, UHPLC-MS/MS researchgate.net | 70.0-108 researchgate.net | <20.9 researchgate.net | ≤9 μg/kg researchgate.net |
This table summarizes findings from different validation studies.
These validation studies confirm that robust and reliable methods are available for the routine monitoring of this compound residues in different environmental compartments.
Research on Metabolite Profiling and Quantitative Analysis in Environmental Systems
Understanding the transformation of this compound in the environment is key to a comprehensive risk assessment. Research has focused on identifying and quantifying its major metabolites.
In environmental systems, this compound can transform into several products. Laboratory studies have identified HEC 7180, HEC 5725-oxazepine, and HEC 7155 as major transformation products. regulations.gov However, the parent this compound is considered significantly more toxic than these metabolites. regulations.gov
Analytical methods have been specifically developed to simultaneously quantify this compound and its key metabolites. For example, an LC-MS/MS method was designed for the quantitative determination of this compound (HEC-5725) and its metabolites HEC 5725-deschlorophenyl and HEC 5725-oxazepine in water. epa.gov
Metabolism studies in rats have also provided insights into potential transformation pathways, identifying metabolites resulting from cleavage of the molecule and subsequent modifications. nih.gov While these studies are conducted for human health risk assessment, they can inform the search for potential metabolites in environmental systems. The primary urinary metabolites in rats resulted from the cleavage between the second and third rings of the parent compound. nih.gov
Terrestrial field dissipation studies have confirmed the mobility of this compound in soil, detecting it at depths down to 60 cm, and have indicated its persistence for over a year. regulations.gov These studies are crucial for understanding the real-world behavior of the fungicide and its potential to reach groundwater or persist in the soil profile.
Interactions and Synergism in Agroecosystems
Research on Fungicide Combinations and Synergistic Effects with Fluoxastrobin (B61175)
This compound is a systemic fungicide from the strobilurin family that works by inhibiting cellular respiration in fungi. researchgate.net To enhance its efficacy and manage the development of resistant pathogens, it is often recommended to be used in combination or alternation with fungicides that have different modes of action. researchgate.netscielo.edu.uy Research has explored various fungicide combinations with this compound, revealing synergistic effects that result in a greater fungicidal action than the sum of the individual components. google.com
These synergistic combinations can lead to reduced application rates, a broader spectrum of activity, and improved plant growth and tolerance to environmental stresses like drought or temperature fluctuations. google.com Patent documents indicate that new and effective fungicidal combinations include this compound with various other fungicides. google.com For instance, combinations with carboxin (B1668433) have been shown to have a pronounced synergistic effect. google.com Similarly, combinations with ipconazole (B53594) and other azoles like difenoconazole, cyproconazole, and tebuconazole (B1682727) are noted for their synergistic potential. google.commdpi.com The co-occurrence of multiple fungicides, including this compound, in environmental samples underscores the importance of understanding their combined effects. mdpi.comresearchgate.net
Table 1: Examples of Fungicides Studied in Combination with this compound
| Fungicide Class | Specific Fungicide Examples | Reference |
|---|---|---|
| Carboxamides | Carboxin, Boscalid, Furametpyr | google.comgoogle.com |
| Azoles (Triazoles) | Ipconazole, Etaconazole, Difenoconazole, Bromuconazole, Cyproconazole, Hexaconazole, Penconazole, Myclobutanil, Tetraconazole, Flutriafol, Epoxiconazole, Flusilazole, Simeconazole, Fenbuconazole, Metconazole, Triticonazole, Fluquinconazole, Quinconazole, Tebuconazole | google.commdpi.com |
| Phenylpyrroles | Fludioxonil (B1672872) | researchgate.netresearchgate.net |
| Other | Tolylfluanid, Prochloraz | google.commdpi.com |
Investigation of Cross-Regulatory Mechanisms with Plant Defense Systems
This compound, like some other fungicides, can have a dual mode of action, not only directly targeting the pathogen but also activating the plant's own defense mechanisms. researchgate.netscielo.edu.uy This interaction with the plant's defense system can lead to a state of induced resistance, making the plant more resilient to subsequent pathogen attacks. researchgate.netscielo.edu.uy
Induction of Phenolic Compound Synthesis
Phenolic compounds are secondary metabolites that play a crucial role in plant defense. nih.gov When a plant is under stress, such as from a pathogen attack, it can be induced to synthesize and accumulate higher levels of these compounds. nih.gov These phenolics contribute to the plant's defense by acting as antioxidants and forming physical barriers against invading pathogens. scielo.edu.uynih.gov
Research on the interaction between fungicides and plant defense has shown complex responses. For example, in a study on tomatoes infected with late blight, a notable increase in phenolic compound levels was observed at a certain stage of disease severity, indicating a complex interaction between the pathogen, the plant's defense response, and time. scielo.edu.uy While some fungicides have been shown to induce the synthesis of phenolic compounds, a study on tomatoes treated with this compound did not find a direct effect of the fungicide application on the accumulation of phenolic compounds. researchgate.net However, it's recognized that plants under attack synthesize defense compounds like phenolics through pathways such as the salicylic (B10762653) acid pathway during the initial biotrophic phase of infection. scielo.edu.uy
Modulation of Plant Defense Enzyme Activity (e.g., Superoxide (B77818) Dismutase, Peroxidases)
Plants possess a sophisticated enzymatic defense system to counteract the oxidative stress caused by pathogen attacks. mdpi.com Key enzymes in this system include superoxide dismutase (SOD) and peroxidases (POX). scielo.edu.uymdpi.com SOD is a crucial first-line defense enzyme that converts superoxide radicals into hydrogen peroxide and molecular oxygen. mdpi.comfrontiersin.org Peroxidases are involved in various defense-related processes, including lignification, which strengthens cell walls and provides a barrier against pathogens. scielo.edu.uy
Studies have indicated that this compound can modulate the activity of these defense enzymes. Specifically, this compound has been reported to induce the activity of SOD in plants, even in the absence of a pathogen. researchgate.netscielo.edu.uy This suggests that this compound can prime the plant's defense system. In contrast, in a study on tomatoes with late blight, the application of this compound did not have a significant effect on peroxidase activity. researchgate.net However, other strobilurins, such as azoxystrobin (B1666510) and pyraclostrobin (B128455), have been shown to alleviate oxidative stress and stimulate the activity of antioxidant enzymes. scielo.edu.uy The activation of these defense enzymes is a critical component of induced systemic resistance, enhancing the plant's ability to withstand pathogen challenges. researchgate.netfrontiersin.org
Table 2: Effect of this compound on Plant Defense Enzymes
| Enzyme | Function in Plant Defense | Observed Effect of this compound | Reference |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to less harmful molecules, reducing oxidative damage. | Induces SOD activity in plants. | researchgate.netscielo.edu.uy |
| Peroxidases (POX) | Involved in cell wall strengthening (lignification) and other defense reactions. | No significant effect on POX activity was observed in one study on tomatoes. | researchgate.net |
Non-Target Effects on Plant Physiology Beyond Disease Control
Beyond its primary role in disease control, this compound and other strobilurin fungicides can have non-target effects on plant physiology, often referred to as "greening effects." These physiological benefits can contribute to improved plant health and yield.
Influences on Photosynthesis and Carbon Fixation Efficiency
Strobilurin fungicides, including this compound, can positively influence photosynthesis and carbon fixation. researchgate.net While direct studies on this compound are limited, research on related strobilurins like pyraclostrobin has shown an enhancement of the net rate of photosynthesis in treated leaves. researchgate.netjournalssystem.com This improvement in photosynthetic efficiency can be attributed to several factors, including increased chlorophyll (B73375) content, which leads to an extended life of the flag leaf. researchgate.net
Regulation of Antioxidant Levels and Stress Response in Plants
This compound can play a role in regulating the antioxidant levels in plants, which is a key component of their stress response system. researchgate.net Plants respond to both biotic and abiotic stresses by producing reactive oxygen species (ROS), which can cause cellular damage if not controlled. frontiersin.orgmdpi.com To counteract this, plants have a complex antioxidant defense system composed of both enzymatic and non-enzymatic components. frontiersin.orgmdpi.com
Impact on Mycotoxin Production in Pathogen-Host Interactions
The application of fungicides, including this compound, in agricultural systems has a primary goal of controlling fungal pathogens. However, the interaction between the fungicide, the pathogen, and the host plant can be complex, sometimes leading to unintended consequences on the production of mycotoxins. Mycotoxins are toxic secondary metabolites produced by fungi that can contaminate crops, posing a significant risk to human and animal health. capes.gov.brnih.gov Research into the effects of this compound on mycotoxin biosynthesis reveals that the outcomes can be highly variable, depending on factors such as the fungicide concentration, the specific pathogen, and the presence of other active ingredients in formulated products.
Research Findings on Deoxynivalenol (B1670258) (DON) and Zearalenone (B1683625) (ZEA) Production
Much of the research on this compound's impact on mycotoxins has centered on Fusarium species, which are responsible for Fusarium Head Blight (FHB) in cereals like wheat and are prolific producers of mycotoxins such as deoxynivalenol (DON) and zearalenone (ZEA). nih.gov
One significant area of investigation has been the effect of sublethal fungicide doses on pathogen behavior. A study investigating a product containing this compound and prothioconazole (B1679736) found that sublethal concentrations could paradoxically trigger an increase in DON production by Fusarium graminearum. capes.gov.brnih.govnih.gov The research, conducted both in vitro and in vivo on wheat plants, demonstrated that while fungicidal action was reduced at these lower doses, the stress induced on the fungus led to an upregulation of the toxin biosynthesis pathways. nih.govbibliotekanauki.pl The study suggested that the prothioconazole component, in particular, induces oxidative stress (via hydrogen peroxide), which acts as a trigger for DON production. nih.govnih.gov
Conversely, other studies have shown that the proper application of this compound-containing fungicides as part of a planned protection program can effectively reduce mycotoxin contamination. researchgate.net In a two-year experiment on winter wheat inoculated with Fusarium culmorum, a treatment program that included the application of a this compound and prothioconazole mixture at the flowering stage significantly reduced the concentration of both DON and ZEA in the harvested grain. researchgate.net The reduction in ZEA was particularly notable, exceeding 90% compared to the untreated control in some instances. researchgate.net This highlights that the intended fungicidal effect at appropriate concentrations successfully controls the fungal population, thereby limiting its capacity for mycotoxin production.
The table below summarizes findings from a field study on the efficacy of different fungicide programs in reducing mycotoxin levels in winter wheat.
| Fungicide Combination/Program | Pathogen | Host | Mycotoxin | Observed Effect on Mycotoxin Level | Source |
|---|---|---|---|---|---|
| Spiroxamine + Prothioconazole followed by Prothioconazole + this compound | Fusarium culmorum (DON chemotype) | Winter Wheat | DON | Significant Reduction | researchgate.net |
| Spiroxamine + Prothioconazole followed by Prothioconazole + this compound | Fusarium culmorum (DON chemotype) | Winter Wheat | ZEA | Reduction of over 90% | researchgate.net |
| Sublethal dose of Prothioconazole + this compound | Fusarium graminearum | Wheat (in vivo) | DON | Induction/Increase in production | nih.gov |
These contrasting results underscore the complexity of fungicide-pathogen interactions. The effect of this compound on mycotoxin production is not absolute but is instead context-dependent, with the applied dose being a critical determinant of the final outcome. While sublethal exposure may pose a risk of increased mycotoxin synthesis, the use of this compound in recommended fungicidal programs has been shown to be an effective strategy for reducing mycotoxin contamination in cereals. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives
Omics-Based Approaches to Understand Fluoxastrobin's Biological Effects
"Omics" technologies, which encompass the comprehensive study of various biological molecules, are at the forefront of modern biological research. usda.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the complex molecular underpinnings of cellular processes. usda.govuni-muenchen.de By facilitating the integration of multi-omics data, researchers can achieve a more complete understanding of how a substance like This compound (B61175) affects biological systems at multiple levels. usda.gov
Transcriptomics, the study of the complete set of RNA transcripts in a cell or organism, provides a powerful lens through which to view the real-time genomic response to external stimuli. In the context of this compound, transcriptomic analyses have been crucial in deciphering its effects on both target fungi and non-target organisms.
One study investigated the toxic mechanisms of this compound on the earthworm Eisenia fetida using transcriptomics. researchgate.net The results showed that exposure to this compound led to differentially expressed genes primarily involved in pathways related to protein folding, immunity, signal transduction, and cell growth. researchgate.net This suggests that even at low concentrations, this compound can induce stress in earthworms and affect their normal physiological activities. researchgate.net
In pathogenic fungi, transcriptomics helps to reveal the molecular cascades triggered by this compound. An integrated transcriptomic and metabolomic analysis of Pestalotiopsis trachicarpicola, the causal agent of tea foliar disease, indicated that this compound disrupts the electron transfer process, thereby disturbing energy metabolism in the hyphae. apsnet.orgresearcher.life This multi-omics approach provides a more comprehensive picture than studying a single molecular level, linking gene expression changes directly to metabolic outcomes. nih.gov Such analyses have also been used to explore resistance mechanisms; for instance, transcriptomic profiling of resistant fungal isolates can identify upregulated pathways, such as those related to drug efflux pumps or alternative metabolic routes. frontiersin.orgencyclopedia.pub
Table 1: Summary of Transcriptomic Studies on this compound and Related Compounds
| Organism | Key Findings | Affected Pathways | Source |
|---|---|---|---|
| Eisenia fetida (Earthworm) | Differentially expressed genes were identified upon this compound exposure. | Protein folding, immunity, signal transduction, cell growth | researchgate.net |
| Pestalotiopsis trachicarpicola (Fungus) | Integrated transcriptomic and metabolomic analyses showed disruption of the electron transfer process. | Energy metabolism | apsnet.orgresearcher.life |
| Cryptococcus neoformans (Fungus) | (General fungal response study) Gamma radiation exposure led to upregulation of genes for DNA repair and oxidative stress response. | DNA damage repair, oxidative stress response, molecular chaperone expression | nih.gov |
| Fusarium verticillioides (Fungus) | (General fungal response study) Responded to inhibitory bacteria with proportional transcript changes. | Secondary metabolite gene clusters, fusaric acid gene cluster | frontiersin.org |
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, provide direct insights into the functional and physiological state of a biological system. nih.govrevespcardiol.org These techniques complement transcriptomics by revealing post-transcriptional modifications and the ultimate biochemical activity within cells.
In research on this compound, proteomic and metabolomic profiling has been instrumental in validating and expanding upon findings from gene expression studies. For example, in Pestalotiopsis trachicarpicola, biochemical assays confirmed that this compound inhibits ATP production and increases the hyphal membrane potential in a dose-dependent manner, consistent with the transcriptomic data pointing to disrupted energy metabolism. apsnet.org Metabolomic analysis of non-target organisms, such as the cerebral ganglia of earthworms exposed to similar toxicants, has identified alterations in energy and lipid metabolism, further underscoring the impact on fundamental cellular processes. researchgate.net
Proteomic studies on other fungicides have revealed significant changes in proteins related to oxidative and osmotic stress responses, mitochondrial function, and cell wall integrity. nih.gov For instance, exposure of the fungus Paracoccidioides brasiliensis to the fungicide fludioxonil (B1672872) resulted in the upregulation of stress-response proteins and an increase in reactive oxygen species (ROS), indicating that the compound induces oxidative stress and mitochondrial dysfunction. nih.gov Similar proteomic and metabolomic profiling of systems exposed to this compound could identify specific protein targets and metabolic biomarkers, offering a deeper understanding of its mode of action and potential off-target effects. mdpi.comnih.govfrontiersin.org
Transcriptomic Analysis of Fungal and Non-Target Organism Responses
Application of Nanotechnology in this compound Research
Nanotechnology offers innovative solutions for both the effective use and the environmental remediation of pesticides like this compound. Research is actively exploring the use of nanomaterials for enhancing degradation and for creating advanced delivery systems.
The persistence of fungicides in the environment is a significant concern. Photocatalysis using semiconductor nanomaterials, such as titanium dioxide (TiO₂), has emerged as a promising technology for degrading organic pollutants. tubitak.gov.tr To enhance its efficiency, TiO₂ can be doped with metal or non-metal elements.
A key study evaluated the photocatalytic degradation of this compound using newly synthesized manganese-doped (Mn-TiO₂) and sulfur-doped (S-TiO₂) nanoparticles. tubitak.gov.trresearchgate.nettubitak.gov.tr The characterization of these nanoparticles was performed using methods like scanning electron microscopy (SEM) and X-ray diffractometry (XRD). tubitak.gov.trresearchgate.net The research found that S-doped TiO₂ was more effective than Mn-doped TiO₂ for the photocatalytic degradation of this compound under UV-C irradiation. tubitak.gov.trresearchgate.net Specifically, a 10-hour degradation process with S-TiO₂ resulted in approximately 97% degradation of this compound, whereas a similar result required 15 hours with Mn-TiO₂. tubitak.gov.tr This highlights the potential of using doped nanomaterials for the effective remediation of water sources contaminated with this compound. bozok.edu.trtrdizin.gov.tr
Table 2: Efficacy of Doped TiO₂ Nanoparticles in Photocatalytic Degradation of this compound
| Nanomaterial | Optimal Condition | Degradation Rate | Time | Source |
|---|---|---|---|---|
| Sulfur-doped TiO₂ (S-TiO₂) | 0.1% wt v⁻¹ catalyst concentration | ~97% | 10 hours | tubitak.gov.tr |
| Manganese-doped TiO₂ (Mn-TiO₂) | 0.15% wt v⁻¹ catalyst concentration | ~97% | 15 hours | tubitak.gov.tr |
A significant frontier in pesticide research is the development of nanoformulations for targeted delivery. researchgate.net These systems aim to increase the efficiency of active ingredients, reduce the required application amount, and minimize environmental impact. researchgate.net While specific nanoformulations for this compound are largely in the conceptual or early research phase, studies on other strobilurin fungicides like pyraclostrobin (B128455) and azoxystrobin (B1666510) provide a strong proof of concept. researchgate.netacs.orgacs.org
Conceptual research involves designing nanocarriers that can encapsulate the fungicide and deliver it specifically to the site of infection. google.com For instance, a patent application describes nanocarriers, such as glucose-coated carbon dots, designed to recognize and target glucose transporters on fungal cell membranes, with this compound listed as a potential cargo. google.com Other research has focused on pH-responsive delivery systems, where the nanocarrier releases the fungicide only in the acidic microenvironment created by a fungal pathogen. acs.org Another approach involves using nanocarriers decorated with molecules like γ-aminobutyric acid (GABA) to facilitate transport within the plant's vascular system for targeted control of diseases. nih.gov These innovative strategies could pave the way for "smart" this compound formulations that offer enhanced efficacy and improved biosafety.
Photocatalytic Degradation Using Nanomaterials (e.g., Doped TiO2)
Computational Modeling and Molecular Simulation Studies
Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between a small molecule like this compound and its biological targets at an atomic level. researchgate.net These in silico approaches can predict binding affinities, identify key interacting residues, and elucidate the stability of the molecule-protein complex, providing insights that are often difficult to obtain through experimental methods alone. frontiersin.orgnih.gov
Several computational studies have explored the interaction of this compound with potential target proteins. One study combined integrated omics with molecular docking to investigate this compound's effect on Pestalotiopsis trachicarpicola. apsnet.org The simulations demonstrated that this compound binds stably to NAD-dependent epimerase/dehydratase, a key enzyme in energy metabolism, with a strong binding energy of -12.9 kcal/mol, suggesting it as a potential target. apsnet.org
Another computational proteomics study identified glutamate–cysteine ligase (GCL), an essential enzyme for glutathione (B108866) biosynthesis, as a promising antifungal target in the fungus Taphrina deformans. frontiersin.orgnih.govfrontiersin.org Molecular docking simulations showed a high binding affinity of this compound and other strobilurins to the active site of GCL. frontiersin.org Subsequent MD simulations confirmed the stability of the this compound-GCL complex over a 50-ns simulation time. frontiersin.org The total binding free energy for the this compound-GCL complex was calculated to be -39.06 kcal/mol, indicating a robust interaction. frontiersin.org These computational findings validate GCL as a potential novel target for this compound and can guide the future design of more effective fungicides. frontiersin.orgnih.gov
Table 3: Summary of Molecular Docking and Simulation Studies for this compound
| Target Protein | Organism | Methodology | Key Finding (Binding Energy/Score) | Source |
|---|---|---|---|---|
| NAD-dependent epimerase/dehydratase | Pestalotiopsis trachicarpicola | Molecular Docking, Molecular Dynamics | -12.9 kcal/mol | apsnet.org |
| Glutamate–cysteine ligase (GCL) | Taphrina deformans | Molecular Docking, Molecular Dynamics | Docking Score: -6.81 kcal/mol; Binding Free Energy: -39.06 kcal/mol | frontiersin.orgnih.gov |
| Bovine Serum Albumin (BSA) | N/A (Model Protein) | Molecular Docking | Binding affinity and inhibition constants determined. | researchgate.net |
Molecular Docking and Dynamics for Target Binding Analysis
Integration of this compound Research into Sustainable Agricultural Practices
The integration of research findings on this compound into sustainable agricultural frameworks, particularly Integrated Pest Management (IPM), is crucial for maximizing its benefits while minimizing potential ecological impact. github.comnffn.org.uk IPM is a holistic approach that combines various strategies to manage pests, weeds, and diseases in a way that reduces reliance on chemical interventions. nffn.org.uk Research on this compound contributes to several key principles of IPM.
A core tenet of IPM is the correct identification of pests and diseases and the use of chemical controls only when necessary. nffn.org.uk Research defining this compound's spectrum of activity against over 55 turf and ornamental diseases allows for its targeted application rather than prophylactic use. harrells.com Understanding its efficacy against specific pathogens like Rhizoctonia solani or the fungi causing brown patch and Pythium root rot enables growers to select the right tool for the job. researchgate.netharrells.com
Furthermore, IPM emphasizes the use of multiple control tactics to prevent the development of resistance. nffn.org.uk this compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides (FRAC Group 11), which are known to have a high potential for resistance development. ucanr.edu Research into its specific mode of action at the cytochrome bc1 complex informs resistance management strategies. frontiersin.org To maintain its long-term effectiveness, IPM programs recommend rotating or tank-mixing this compound with fungicides from different FRAC groups, which have different modes of action. ucanr.edu
Sustainable practices also involve considering the broader farm ecosystem. nffn.org.uk While this compound is a valuable tool, its widespread use can lead to accumulation in the soil. researchgate.net Ongoing research into its environmental behavior helps to refine application guidelines to support soil health. researchgate.net By integrating detailed knowledge of this compound's properties—from target binding to resistance potential—growers can use it more judiciously within an IPM framework that also includes cultural practices like proper plant spacing and selection of disease-resistant varieties. cnagrochem.combartletttree.co.uk This integrated approach supports both effective disease control and long-term agricultural sustainability. github.com
Table 3: Role of this compound Research in Integrated Pest Management (IPM)
| IPM Principle | Contribution from this compound Research |
|---|---|
| Accurate Pest/Disease Identification | Research defines the specific pathogens and over 55 diseases controlled by this compound, ensuring it is used for the correct problem. harrells.com |
| Monitoring and Forecasting | Understanding the life cycles of target diseases allows for timely application based on disease prediction models rather than a fixed schedule. nffn.org.uk |
| Resistance Management | Knowledge of its single-site mode of action (FRAC Group 11) underscores the necessity of rotating with different fungicide groups to prevent resistance. ucanr.edu |
| Judicious Use of Pesticides | Molecular and field research helps define the most effective and necessary use patterns, reducing overall chemical load. researchgate.netbartletttree.co.uk |
| Integration of Control Methods | Research supports the use of this compound as one component within a larger strategy that includes cultural and biological controls. nffn.org.ukcnagrochem.com |
Q & A
Q. What experimental design considerations are critical for studying Fluoxastrobin’s fungicidal efficacy in plant-pathogen systems?
Methodological guidance:
- Use randomized controlled trials (RCTs) with appropriate sample sizes to minimize bias. Include negative controls (untreated plants) and positive controls (plants treated with established fungicides).
- Measure parameters such as disease incidence, lesion size, and fungal biomass via qPCR or microscopy. Ensure environmental conditions (humidity, temperature) mimic field settings to enhance ecological validity .
- For field studies, follow FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) scenarios to standardize environmental exposure assessments .
Q. How can researchers validate this compound’s mode of action in inhibiting fungal respiration?
Methodological guidance:
- Conduct in vitro assays using isolated fungal mitochondria to measure disruptions in electron transport chain (ETC) activity, particularly targeting complex III (cytochrome bc₁ complex).
- Compare oxygen consumption rates (via Clark-type electrodes) in treated vs. untreated samples.
- Pair biochemical assays with genetic approaches (e.g., knocking down ETC-related genes) to confirm target specificity .
Q. What analytical methods are recommended for quantifying this compound residues in agricultural matrices?
Methodological guidance:
- Use LC-MS/MS (liquid chromatography-tandem mass spectrometry) with a detection limit of ≤0.01 mg/kg for soil, water, and plant tissues.
- Include isotopically labeled this compound as an internal standard to correct for matrix effects.
- Validate methods per SANTE/11312/2021 guidelines, ensuring recovery rates of 70–120% and precision (RSD <20%) .
Advanced Research Questions
Q. How should contradictory data on this compound’s reproductive toxicity in non-target organisms be resolved?
Methodological guidance:
- Conduct dose-response studies across multiple species (e.g., Daphnia magna, earthworms) to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level).
- Use transcriptomics or proteomics to assess molecular pathways affected at sublethal doses.
- Compare results with regulatory benchmarks (e.g., EU Regulation 546/2011) to evaluate ecological relevance .
Q. What statistical approaches are optimal for analyzing this compound’s synergistic effects when combined with other fungicides?
Methodological guidance:
- Apply the Colby Method to calculate synergistic indices:
where and are individual efficacies of Fungicides A and B.
Q. How can environmental fate models (e.g., PECgw calculations) be optimized for this compound in groundwater risk assessments?
Methodological guidance:
- Parameterize models using site-specific data on soil organic carbon, pH, and hydraulic conductivity.
- Validate predictions with lysimeter studies to measure leaching potential under varying rainfall regimes.
- Incorporate metabolite degradation pathways (e.g., Z-isomer formation) into FOCUS groundwater scenarios .
Data Interpretation and Reproducibility
Q. What steps ensure reproducibility in this compound bioassay protocols?
Methodological guidance:
- Document all experimental conditions (e.g., solvent used for stock solutions, application rates in µg/ha).
- Share raw data and code via repositories like Zenodo or Figshare.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Q. How should researchers address discrepancies between laboratory and field efficacy data for this compound?
Methodological guidance:
- Perform meta-analyses to identify confounding variables (e.g., UV degradation, soil microbiota activity).
- Use microcosm studies to bridge lab-field gaps by simulating semi-controlled environmental conditions.
- Report negative results transparently to avoid publication bias .
Tables for Key Data Reference
Table 1: Efficacy of this compound Combinations Against Fairy Ring Pathogens
| Combination Product | Application Rate (lbs/acre) | Reapplication Interval (Days) | Efficacy Rating | Resistance Risk | FRAC Code |
|---|---|---|---|---|---|
| This compound + Tebuconazole | 0.45–0.9 | 21–28 | ++++ | Low | 11/3 |
| This compound SC G | 0.3–0.4 | 21–28 | +++ | Low | 11 |
Table 2: Ecotoxicological Thresholds for this compound (EU Guidelines)
| Endpoint | Species | Threshold (µg/L) |
|---|---|---|
| Acute Aquatic Toxicity | Daphnia magna | 0.8 |
| Chronic Soil Toxicity | Earthworms | 10.2 (NOAEL) |
| Groundwater PECgw | Regulatory Limit | 0.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
